molecular formula C8H8N2O2 B12832680 1-Methoxy-1H-benzo[d]imidazol-2(3H)-one

1-Methoxy-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12832680
M. Wt: 164.16 g/mol
InChI Key: DCBKIJWBJNKZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-1H-benzo[d]imidazol-2(3H)-one can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with methoxyacetic acid under acidic conditions. The reaction typically proceeds through cyclization to form the benzimidazole ring, followed by methoxylation at the 1-position.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-one derivatives, while substitution can introduce various functional groups at the 1-position.

Scientific Research Applications

1-Methoxy-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

    1H-benzo[d]imidazol-2(3H)-one: Lacks the methoxy group, which may affect its chemical properties and biological activities.

    2-Methyl-1H-benzo[d]imidazol-2(3H)-one: Contains a methyl group instead of a methoxy group, leading to different reactivity and applications.

    1H-benzo[d]imidazol-2(3H)-thione:

Uniqueness: 1-Methoxy-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of the methoxy group, which enhances its solubility, stability, and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-methoxy-1H-benzimidazol-2-one

InChI

InChI=1S/C8H8N2O2/c1-12-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11)

InChI Key

DCBKIJWBJNKZTI-UHFFFAOYSA-N

Canonical SMILES

CON1C2=CC=CC=C2NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.